REACTION_CXSMILES
|
[OH:1][NH:2][CH2:3][CH2:4][CH2:5][P:6](=[O:9])([OH:8])[OH:7].[C:10](OC(=O)C)(=[O:12])[CH3:11].[OH-].[Na+:18]>O>[Na+:18].[C:10]([N:2]([OH:1])[CH2:3][CH2:4][CH2:5][P:6](=[O:8])([OH:7])[O-:9])(=[O:12])[CH3:11] |f:2.3,5.6|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
ONCCCP(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the solution has been stirred for 1.5 hours at room temperature a pH of 2.5
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added drop by drop at room temperature
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated in the entire diaphragm pump vacuum
|
Type
|
CUSTOM
|
Details
|
are again removed by concentration
|
Type
|
WASH
|
Details
|
the oil is washed twice with 30 ml ether in each case
|
Type
|
CUSTOM
|
Details
|
After removal of volatile constituents under vacuum, 20 ml n-butanol
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
to remove the residual water
|
Type
|
CUSTOM
|
Details
|
are also removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
In order to recrystallise it, it
|
Type
|
FILTRATION
|
Details
|
filtered from the undissolved component and acetone
|
Type
|
ADDITION
|
Details
|
is added dropwise to the filtrate
|
Type
|
FILTRATION
|
Details
|
A first filtering
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na+].C(C)(=O)N(CCCP([O-])(O)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |